1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
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Overview
Description
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-ethoxy-2,4-dimethylbenzenesulfonyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: The starting material, 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 5-ethoxy-2,4-dimethylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylphenylpiperazine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-ethoxy-2,4-dimethylbenzenesulfonic acid derivatives.
Reduction: Formation of 5-ethoxy-2,4-dimethylbenzenesulfide derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the 4-methyl group on the phenyl ring.
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-chlorophenyl)piperazine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring and the sulfonyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-26-20-15-21(18(4)14-17(20)3)27(24,25)23-12-10-22(11-13-23)19-8-6-16(2)7-9-19/h6-9,14-15H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJXMSJJQFMPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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